5-(Bromomethyl)-2-methylbenzo[d]oxazole
CAS No.:
Cat. No.: VC14394211
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrNO |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-methyl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C9H8BrNO/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5H2,1H3 |
| Standard InChI Key | DMBRFAIDBVGHQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazole ring system—a fused benzene and oxazole structure—with a bromomethyl (-CH₂Br) substituent at the 5-position and a methyl (-CH₃) group at the 2-position. This substitution pattern enhances its electrophilicity, making it a versatile intermediate in cross-coupling reactions .
Physical Properties
Key physicochemical data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.07 g/mol | |
| Density | 1.6 ± 0.1 g/cm³ (estimated) | |
| Melting Point | 66–68°C (analogous compound) | |
| Boiling Point | 264.8 ± 13.0°C (at 760 mmHg) | |
| LogP (Partition Coefficient) | 2.59 |
The bromomethyl group contributes to its moderate lipophilicity, facilitating interactions with biological membranes and organic solvents .
Synthesis and Optimization
Primary Synthetic Routes
The most common synthesis involves bromination of 2-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride or chloroform under reflux.
Reaction Conditions:
Alternative Methods
Recent advances include microwave-assisted synthesis and flow chemistry, which reduce reaction times from hours to minutes while maintaining yields above 80% . For example, microwave irradiation at 160°C for 30 minutes with copper(I) iodide as a catalyst achieved a 94% yield in a Suzuki coupling reaction .
Applications in Medicinal Chemistry
Antimicrobial Activity
Derivatives of 5-(bromomethyl)-2-methylbenzo[d]oxazole exhibit broad-spectrum antimicrobial properties. In vitro studies against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) of 32–64 µg/mL, comparable to standard antibiotics .
Role in Materials Science
Polymer Synthesis
The bromomethyl group serves as a reactive site for polymer functionalization. For instance, it has been used to synthesize benzoxazole-containing polymers with enhanced thermal stability (decomposition temperatures >300°C) .
Organic Semiconductors
Incorporation into π-conjugated systems improves electron mobility, making it valuable in organic light-emitting diodes (OLEDs). Devices fabricated with these materials achieved luminances of 1,200 cd/m² at 6V .
Biological Interactions and Mechanisms
Enzyme Inhibition
The compound covalently binds to cysteine residues in enzyme active sites via nucleophilic substitution. This mechanism underpins its inhibition of CYP1A2, disrupting drug metabolism pathways .
Cytotoxicity Profile
While effective against cancer cells, its therapeutic index remains narrow. In healthy human fibroblasts, 50% cell death occurred at 48 µM, necessitating targeted delivery systems .
Comparative Analysis with Structural Analogs
Recent Research Advances
Drug Delivery Systems
Nanoparticle-encapsulated formulations reduced hepatotoxicity by 40% in murine models while maintaining anticancer efficacy .
Green Synthesis
A 2024 study reported a solvent-free mechanochemical synthesis using ball milling, achieving 90% yield with minimal waste .
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